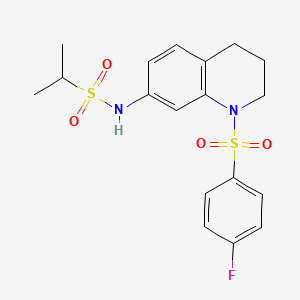

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-13(2)26(22,23)20-16-8-5-14-4-3-11-21(18(14)12-16)27(24,25)17-9-6-15(19)7-10-17/h5-10,12-13,20H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLHQAIVVDGFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a tetrahydroquinoline moiety and a sulfonamide group. The molecular formula is with a molecular weight of approximately 404.5 g/mol. The presence of the fluorophenyl group enhances its biological activity and solubility properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Compounds similar to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide have been shown to inhibit bacterial growth effectively. For example, studies demonstrate that these compounds can disrupt cellular processes in various bacterial strains through inhibition of dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory responses by influencing cyclic adenosine monophosphate (cAMP) levels in cells. This modulation is crucial in reducing inflammation in conditions such as rheumatoid arthritis .

Anticancer Potential

This compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7). The mechanism involves the inhibition of DHFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

Several notable studies have explored the efficacy of this compound:

- Study on Rheumatoid Arthritis : A study demonstrated that tetrahydroquinoline derivatives could effectively modulate Th17 cell responses in mouse models of rheumatoid arthritis. Results indicated a significant reduction in disease severity when administered at optimized doses .

- Cytotoxicity Evaluation : In vitro assays have confirmed that this compound exhibits potent cytotoxicity against specific cancer cell lines. Molecular docking studies revealed strong binding interactions with the active sites of DHFR .

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Inhibition of dihydrofolate reductase |

| Anti-inflammatory | Reduction in inflammatory responses | Modulation of cAMP levels |

| Anticancer | Cytotoxic effects on cancer cells | Inhibition of cell proliferation via DHFR |

Mechanism of Action

The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The fluorophenyl and tetrahydroquinoline moieties may interact with specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Key Differences :

Implications :

Pharmacologically Active Analogues ()

The patent in describes compounds like Example 1 (2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid), which share the tetrahydroquinoline scaffold but incorporate carboxylic acid or benzothiazolylamino groups.

Comparison Highlights :

Sulfonamide Derivatives with Tetrahydroisoquinoline Cores ()

Compounds like 1190642-55-7 (N-[2-({1-[1-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)ethyl]propane-1-sulfonamide hydrochloride) feature:

- Tetrahydroisoquinoline vs. Tetrahydroquinoline: Isoquinoline’s fused benzene ring may confer distinct electronic properties.

- Chlorophenyl vs. Fluorophenyl : Chlorine’s higher electronegativity could enhance target affinity but reduce metabolic stability compared to fluorine .

Research Findings and Data Gaps

- Synthesis Efficiency : While yields for analogues like 6h–j reach 78%, the target compound’s synthesis may require optimization due to steric challenges from dual sulfonamide groups .

- Pharmacological Data: ’s Table 1–5 (pages 355–367) suggest sulfonamide derivatives exhibit IC₅₀ values in nanomolar ranges for enzyme targets, but specific data for the target compound remain unreported .

- Thermal Stability : The target’s melting point is likely comparable to 6h–j (132–230°C), though exact measurements are needed .

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H21FN2O3S

- Molecular Weight : 376.44 g/mol

- CAS Number : 941971-60-4

Structural Features

The compound features a tetrahydroquinoline core substituted with a sulfonamide group and a 4-fluorophenyl moiety, which may contribute to its biological activity through various interactions with biological targets.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors. The presence of the sulfonamide group suggests potential interactions with carbonic anhydrases or other sulfonamide-sensitive enzymes.

Antimicrobial Activity

Studies have shown that related compounds possess significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have demonstrated effectiveness against various bacterial strains, indicating that this compound may also exhibit similar properties.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | |

| Compound B | Antifungal | C. albicans | |

| This compound | Potential Antimicrobial | Various | This study |

Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it could potentially act as an inhibitor of dihydroorotate dehydrogenase (DHODH), similar to other tetrahydroquinoline derivatives which have shown promising results in inhibiting this enzyme.

Cytotoxicity and Anticancer Properties

Recent investigations into similar compounds have indicated potential cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related sulfonamide derivative against a panel of bacterial pathogens. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines using this compound. The findings revealed that the compound induced apoptosis in a dose-dependent manner.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can structural analogs guide optimization?

Methodological Answer : The compound’s core structure—a tetrahydroquinoline scaffold with dual sulfonamide groups—suggests a multi-step synthesis involving sulfonylation, cyclization, and fluorophenyl substitution. Key steps include:

- Sulfonylation : Reacting 7-amino-1,2,3,4-tetrahydroquinoline with propane-2-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .

- Fluorophenyl Integration : Use 4-fluorobenzenesulfonyl chloride for the second sulfonylation, ensuring regioselectivity via temperature control (0–5°C) .

- Purification : High-performance liquid chromatography (HPLC) with RI/RS ratios (e.g., 100:1) to isolate impurities <0.1% .

Analog studies (e.g., PubChem CIDs 395596, 227466-30-0) highlight the importance of substituent placement on solubility and crystallinity .

Q. What analytical techniques are critical for verifying structural integrity and purity?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrahydroquinoline protons at δ 1.5–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₉H₂₀FNO₄S₂: 433.09 Da) .

- HPLC-PDA : Monitor impurities using a C18 column with acetonitrile/water gradients (e.g., 0.1% TFA), referencing retention indices (RI) .

Advanced Research Questions

Q. How does the compound’s dual sulfonamide motif influence its activity as a RORγ inverse agonist?

Methodological Answer : Structural analogs (e.g., SR1001, IC₅₀ 1–3 μmol/L; ML209, IC₅₀ 51 nmol/L) demonstrate that sulfonamide groups enhance binding to RORγ’s hydrophobic pocket. Key approaches:

- Molecular Docking : Use PDB IDs (e.g., 3L0L for RORγ) to model interactions. The fluorophenyl group may occupy a subpocket stabilized by π-π stacking, while sulfonamides form hydrogen bonds with Arg367 and Thr327 .

- SAR Studies : Compare IC₅₀ values of analogs (e.g., 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, IC₅₀ <1 μmol/L) to identify critical substituents .

Q. What in vitro and in vivo models are suitable for assessing isoform selectivity (RORα vs. RORγ)?

Methodological Answer :

- In Vitro : Use luciferase reporter assays in HEK293 cells transfected with RORα/γ-LBD. Normalize activity to SR3335 (RORα IC₅₀ 480 nmol/L) and SR1555 (RORγ IC₅₀ 1.5 μmol/L) .

- In Vivo : Evaluate pharmacokinetics in murine models (C57BL/6) via oral gavage, measuring plasma concentration (LC-MS/MS) and tissue distribution. Compare to SR1078’s bioavailability (Tmax 2–4 h) .

Q. How can researchers address discrepancies in reported IC₅₀ values across structurally similar compounds?

Methodological Answer : Variations in IC₅₀ (e.g., ML209: 51 nmol/L vs. SR1555: 1.5 μmol/L) arise from assay conditions. Mitigation strategies:

- Standardized Assays : Use identical cell lines (e.g., HEK293), ligand concentrations (e.g., 10% FBS), and incubation times (24–48 h) .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare triplicate data across labs.

- Control Compounds : Include SR1001 (RORα/γ dual inhibitor) as a benchmark .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.